Cyclopamine - 4449-51-8

Cyclopamine

Catalog Number: EVT-288143
CAS Number: 4449-51-8
Molecular Formula: C27H41NO2
Molecular Weight: 411.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclopamine is a naturally occurring steroidal alkaloid first isolated from the corn lily Veratrum californicum [, ]. It belongs to the class of Veratrum alkaloids and is known for its potent teratogenic effects [, ]. Cyclopamine gained significant scientific interest due to its ability to specifically inhibit the Hedgehog (Hh) signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and various diseases, including cancer [, , ].

Future Directions
  • Development of Novel Analogs: Synthesizing cyclopamine analogs with improved potency, pharmacokinetic properties, and reduced toxicity is an active area of research [].
  • Combination Therapies: Exploring cyclopamine in combination with other anticancer agents to overcome drug resistance and enhance therapeutic efficacy is a promising avenue for future studies [, , , , , , ].
  • Personalized Medicine: Identifying biomarkers that predict response to cyclopamine treatment will be crucial for developing personalized therapeutic strategies [].
  • Understanding Resistance Mechanisms: Elucidating the mechanisms underlying acquired resistance to cyclopamine is essential for improving its long-term efficacy [, ].
Source and Classification

Cyclopamine is classified as a steroidal alkaloid and is primarily extracted from the Veratrum species, particularly Veratrum californicum. The compound is notable for its structural complexity and its role in various biological processes, making it a subject of interest in both medicinal chemistry and agricultural applications.

Synthesis Analysis

The synthesis of cyclopamine has been extensively studied, with several methods developed over the years. Recent approaches focus on efficient total syntheses that can produce cyclopamine in gram quantities.

Key Synthetic Methods

These methods highlight the ongoing advancements in synthetic organic chemistry aimed at producing cyclopamine more efficiently.

Molecular Structure Analysis

Cyclopamine has a complex molecular structure characterized by multiple rings and stereocenters. Its chemical formula is C27H37NC_{27}H_{37}N, indicating it contains 27 carbon atoms, 37 hydrogen atoms, and one nitrogen atom.

Structural Features

  • Ring System: Cyclopamine features a hexacyclic framework typical of steroidal alkaloids, including a unique E/F ring system.
  • Stereochemistry: The compound possesses several stereocenters, which contribute to its biological activity. The specific stereochemistry is crucial for its interaction with biological targets such as Hedgehog proteins.
  • Functional Groups: Cyclopamine contains various functional groups, including amines and hydroxyls, which are integral to its reactivity and biological function.
Chemical Reactions Analysis

Cyclopamine participates in various chemical reactions that are significant for its synthesis and modification:

  1. Reduction Reactions: Cyclopamine can undergo reductions to modify functional groups, particularly during synthetic routes where selective reduction is necessary.
  2. Alkylation Reactions: Alkylation steps are critical in synthesizing cyclopamine, allowing for the introduction of substituents at specific positions on the ring system.
  3. Cyclization Reactions: The formation of the cyclopentane ring involves cyclization reactions that are pivotal in establishing the compound's core structure.

These reactions are often optimized through careful selection of reagents and conditions to enhance yield and selectivity.

Mechanism of Action

Cyclopamine acts primarily as an antagonist of the Hedgehog signaling pathway. This pathway is crucial for regulating cell growth and differentiation during embryonic development.

Mechanistic Insights

  • Binding Affinity: Cyclopamine binds to the Smoothened receptor, inhibiting its activity and thereby blocking downstream signaling events involved in cell proliferation.
  • Biological Implications: The inhibition of Hedgehog signaling by cyclopamine has implications in cancer therapy, particularly for tumors that exhibit aberrant Hedgehog pathway activation.

Research continues to explore the detailed interactions at the molecular level, providing insights into how modifications to cyclopamine's structure can enhance or alter its biological activity.

Physical and Chemical Properties Analysis

Cyclopamine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 397.6 g/mol.
  • Solubility: Cyclopamine is soluble in organic solvents such as ethanol and methanol but exhibits limited solubility in water.
  • Melting Point: The melting point of cyclopamine is reported to be around 120–122 °C, indicating it is a solid at room temperature.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how cyclopamine can be handled in laboratory settings and its potential formulations for therapeutic use.

Applications

Cyclopamine has several scientific applications across various fields:

  1. Medicinal Chemistry: Due to its role as a Hedgehog pathway inhibitor, cyclopamine is being investigated for its potential use in treating cancers associated with this signaling pathway.
  2. Agricultural Chemistry: Its effects on plant growth regulation have led to explorations into using cyclopamine or its derivatives as herbicides or growth regulators.
  3. Biochemical Research: Cyclopamine serves as a valuable tool in studying developmental biology and signal transduction pathways due to its specific action on Hedgehog signaling.
Introduction to Cyclopamine in Modern Biomedical Research

Historical Discovery and Teratogenic Origins in Veratrum californicum

The identification of cyclopamine originated from agricultural crises in 1950s Idaho, where sheep ranchers reported severe congenital deformities in newborn lambs. Afflicted lambs exhibited cyclopia (single central eye), proboscis-like nasal structures, and cranial defects, with incidence rates reaching 25% in some herds. Termed "monkey-faced" lambs (chattos disease), these malformations caused significant economic losses and prompted USDA investigations [1] [9].

Initial hypotheses suggested genetic causes, but controlled breeding studies ruled out hereditary transmission. In 1957, USDA scientists led by Wayne Binns and Lynn James demonstrated that affected ewes bred with normal rams produced healthy offspring, eliminating recessive genetic disorders as the etiology [1]. Ecological studies revealed a correlation: outbreaks occurred when pregnant ewes grazed in high-elevation meadows (6,000–10,000 ft) containing Veratrum californicum during early gestation. Artificial feeding trials confirmed the plant’s teratogenicity—dried or fresh V. californicum administered to pregnant ewes on gestation days 8–17 consistently induced craniofacial defects [1] [9].

Critical findings emerged from phytochemical analyses:

  • Alkaloid Isolation: Richard Keeler’s team fractionated V. californicum extracts to identify three steroidal alkaloids: cyclopamine (1), jervine (2), and cycloposine (3). Cyclopamine (initially termed "alkaloid V") was the primary teratogen, structurally characterized as 11-deoxojervine [1] [9].
  • Gestational Specificity: Exposure on day 14 of sheep gestation specifically disrupted neural tube patterning, coinciding with embryonic forebrain and facial primordia development. Teratogenicity correlated with alkaloid concentrations in plant roots and immature aerial parts [1] [3].
  • Species Variability: While ruminants showed high sensitivity, cyclopamine’s effects diverged in non-ruminants. Acid-catalyzed degradation in rodent stomachs reduced efficacy, though hamster models reliably replicated craniofacial defects [1] [9].

Table 1: Key Events in Cyclopamine Discovery

YearEventSignificance
1950sCyclopic lamb outbreaks in Idaho herdsFirst documented teratogenic effect of V. californicum on livestock
1957Breeding studies by USDARuled out genetic causes; implicated environmental factors
1959Feeding trials with V. californicumConfirmed plant-induced cyclopia in lambs; identified gestational day 14 as critical window
1968Isolation of cyclopamine from V. californicumIdentified primary teratogenic alkaloid; initially named "alkaloid V"
1969Structural elucidation as 11-deoxojervineRevealed steroidal alkaloid backbone with fused furanopyridine ring

Role in Hedgehog (Hh) Signaling Pathway Elucidation

Cyclopamine’s mechanistic significance remained enigmatic until the 1990s, when studies linked its teratogenicity to inhibition of the Hedgehog (Hh) signaling pathway—a conserved cascade governing embryonic patterning, cell differentiation, and stem cell regulation. This connection transformed cyclopamine from a toxicological curiosity into an indispensable molecular tool [2] [3] [7].

Pathway Mechanics and Cyclopamine’s Target

The Hh pathway activates when Hh ligands (Sonic/Desert/Indian) bind Patched1 (PTCH1) receptors, relieving PTCH1-mediated suppression of Smoothened (SMO), a G-protein-coupled receptor (GPCR)-like protein. Activated SMO accumulates in primary cilia and triggers GLI transcription factors, promoting expression of genes for cell survival and proliferation [3] [5].

Cyclopamine specifically inhibits this cascade by:

  • Direct SMO Binding: Photoaffinity labeling and fluorescent derivatives (e.g., BODIPY-cyclopamine) demonstrated cyclopamine’s selective binding to SMO’s heptahelical transmembrane domain. This interaction competitively blocked SMO activation, with binding affinity (KD ≈ 23 nM) mirroring its half-maximal inhibitory concentration (IC50) in Hh-responsive cells [5].
  • Conformational Modulation: Cyclopamine binding altered SMO’s subcellular localization, preventing its ciliary accumulation and downstream GLI activation. Notably, the oncogenic SMO mutant (W539L, termed SmoA1) resisted cyclopamine binding due to structural changes trapping SMO in the endoplasmic reticulum [5].
  • Suppressing Downstream Effectors: Cyclopamine reduced nuclear translocation of GLI1, diminishing transcription of Hh target genes (PTCH1, GLI1, MYCN) [2] [7].

Table 2: Cyclopamine’s Impact on Hh Pathway Components

Pathway ComponentEffect of CyclopamineFunctional Consequence
SMO proteinDirect binding to transmembrane heptahelical bundlePrevents SMO ciliary accumulation and activation
GLI transcription factorsReduces nuclear translocation and DNA-binding affinityDownregulates Hh target genes (e.g., PTCH1, BCL2, cyclin D1)
Cancer stem cell markersSuppresses NANOG, POU5F1 (OCT4), CD44Inhibits self-renewal and chemoresistance in CSCs
EMT markersUpregulates CDH1 (E-cadherin); downregulates VIM (vimentin)Reverses epithelial-mesenchymal transition, reducing metastasis

Applications in Cancer and Stem Cell Research

Cyclopamine’s Hh-inhibitory properties enabled foundational studies in oncology:

  • Cancer Stem Cells (CSCs): In colon cancer spheres (HCT-116), cyclopamine (5 μM) downregulated stemness markers (NANOG, OCT4, CD44) by >60% and suppressed epithelial-mesenchymal transition (EMT) via E-cadherin upregulation and vimentin reduction. This impaired CSC self-renewal and invasion [7].
  • Breast Cancer Models: Cyclopamine inhibited proliferation in estrogen-responsive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells by inducing G1 cell cycle arrest. Mechanistically, it suppressed cyclin D1 expression and NF-κB-mediated invasion, reducing matrix metalloproteinase (MMP2/9) activity [2].
  • Oncogenic Signaling Cross-talk: Cyclopamine synergized with BMP pathway modulation in pulmonary arterial hypertension. By inhibiting SHH, it restored BMPR2/SMAD1/5/8 signaling, reversing vascular remodeling in rat models [8].

Embryological Insights

Cyclopamine’s teratogenicity mirrors genetic Hh pathway disruptions:

  • Holoprosencephaly: By blocking SHH-mediated forebrain patterning, cyclopamine prevents hemispheric division, leading to alobar holoprosencephaly and cyclopia—phenocopying Shh knockout vertebrates [1] [6].
  • Preimplantation Development: Murine parthenogenetic embryos treated with cyclopamine (5 μM) showed reduced hatching rates due to suppressed fibronectin1 expression, confirming Hh’s role in extracellular matrix remodeling during implantation [4].

Properties

CAS Number

4449-51-8

Product Name

Cyclopamine

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol

Molecular Formula

C27H41NO2

Molecular Weight

411.6 g/mol

InChI

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1

InChI Key

QASFUMOKHFSJGL-LAFRSMQTSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

Solubility

Soluble in DMSO, not in water

Synonyms

HSDB-3505; HSDB 3505; HSDB-3505; Cyclopamine; 11-Deoxojervine.

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.